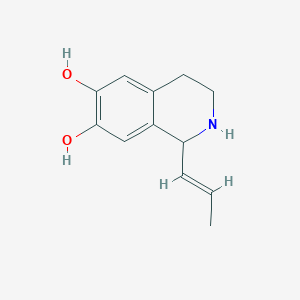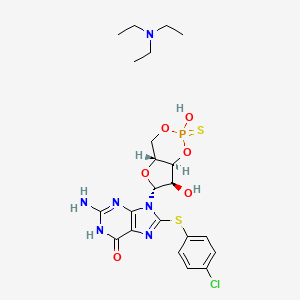
6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-2-pyridine carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-pyridine carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve:
Reagents: 2-pyridinecarboxaldehyde, formaldehyde, ammonia
Solvents: Water or ethanol
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Temperature: Room temperature to moderate heating
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2-pyridine carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)-2-pyridine carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2-pyridine carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
6-Methyl-2-pyridinecarboxylic acid:
6-(Hydroxymethyl)-2-pyridinecarboxylic acid: Contains a hydroxymethyl group, which affects its chemical properties and biological interactions.
Uniqueness
6-(Aminomethyl)-2-pyridine carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and medicine.
Properties
CAS No. |
160939-10-6 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)
